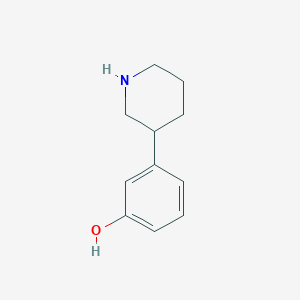

Phenol, 3-(3-piperidinyl)-

Übersicht

Beschreibung

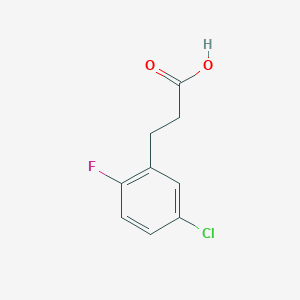

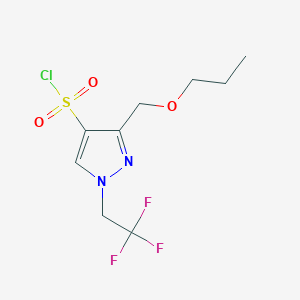

Phenol, 3-(3-piperidinyl)-, also known as 3-(1-propyl-3-piperidinyl)phenol hydrobromide, is a compound that contains a phenol group and a piperidinyl group . The molecular formula of this compound is C14H22BrNO . It belongs to the class of organic compounds known as phenylpiperidines, which consists of a piperidine bound to a phenyl group .

Molecular Structure Analysis

The molecular structure of Phenol, 3-(3-piperidinyl)- consists of a phenol group and a piperidinyl group . The average mass of this compound is 177.243 Da .Chemical Reactions Analysis

Phenols, including Phenol, 3-(3-piperidinyl)-, can undergo many types of reactions as both the electron-rich benzene ring and the polar -OH group can participate in chemical reactions. Some of the reactions of phenols include reactions with bases, reactive metals, diazonium salts, nitration, and bromination .Physical And Chemical Properties Analysis

Phenols, including Phenol, 3-(3-piperidinyl)-, exhibit unique physical and chemical properties mainly due to the presence of the hydroxyl group . They generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . Phenols are moderately soluble in water due to their ability to form hydrogen bonds with water .Wissenschaftliche Forschungsanwendungen

Experimental and Theoretical Studies

Y. Ulaş (2020) conducted experimental and theoretical studies on 2(naphthalen-1-yl (piperidin-1-yl) methyl) phenol compounds, synthesized using the Petasis reaction. These compounds demonstrated high antioxidant values, indicating potential as biologically active drugs. Theoretical analyses supported experimental findings, with studies on the compound's electronic and structural properties, including HOMO and LUMO energies, and vibrational frequencies, suggesting compatibility between theoretical and experimental values Y. Ulaş, 2020.

Improved Synthesis Processes

An improved synthesis process for (3R,4R)-3-(3,4-Dimethyl-4-piperidinyl)phenol, a key intermediate in the synthesis of Alvimopan, was reported by Beeravalli Ramalinga Reddy et al. (2014). The new process increased the overall yield significantly, demonstrating an industrially feasible and cost-efficient method for preparing this compound Beeravalli Ramalinga Reddy et al., 2014.

Antioxidant, Antitubercular, and Cytotoxic Activities

L. E. Díaz et al. (2012) studied the phenolic composition of Piper imperiale extracts for their antioxidant, antitubercular, and cytotoxic activities. The study identified and quantified several phenolic compounds, demonstrating the leaf extract's high antioxidant activity and the flower extract's strong antimicrobial activity against Mycobacterium tuberculosis. This research highlights the biological potential of Piper imperiale extracts, marking the first time a Piper extract has shown significant activity against M. tuberculosis L. E. Díaz et al., 2012.

Synthesis and Cytotoxic Activity of Chromenes

M. Vosooghi et al. (2010) synthesized a series of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes, demonstrating their significant cytotoxic activities against human tumor cell lines. This study presents a foundation for further investigation into the development of potential anticancer agents M. Vosooghi et al., 2010.

Safety and Hazards

Zukünftige Richtungen

Piperidines, including Phenol, 3-(3-piperidinyl)-, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Wirkmechanismus

Target of Action

3-(Piperidin-3-yl)phenol is a derivative of piperidine, a heterocyclic compound that plays a significant role in drug design . Piperidine derivatives have been utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . .

Mode of Action

Piperidine derivatives, in general, have been shown to interact with their targets in various ways, leading to changes in cellular processes . For instance, piperine, a piperidine derivative, has been shown to enhance the bioavailability of certain drugs .

Biochemical Pathways

Piperidine derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Piperidine derivatives are generally known for their wide range of biological activities, which suggests they may have favorable pharmacokinetic properties .

Result of Action

Piperidine derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Action Environment

The broad application of piperidine derivatives in drug design suggests that they may be relatively stable under a variety of environmental conditions .

Eigenschaften

IUPAC Name |

3-piperidin-3-ylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-5-1-3-9(7-11)10-4-2-6-12-8-10/h1,3,5,7,10,12-13H,2,4,6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUOAVGLJXTEGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-oxo-N-[3-[(2-oxochromene-3-carbonyl)amino]phenyl]chromene-3-carboxamide](/img/structure/B2935604.png)

![Ethyl 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2935605.png)

![N-(5-chloro-2-methylphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2935612.png)

![Methyl 2-amino-4-(2,3-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2935615.png)